molecular formula C19H20N2OS B2569624 N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-92-5

N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B2569624
CAS RN: 536701-92-5
M. Wt: 324.44
InChI Key: ABWYFUGQALNGNB-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide, also known as DIMSA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DIMSA belongs to the class of sulfhydryl-containing compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Heck Cyclization : A study by Skladchikov et al. (2013) explored the synthesis and structural transformations of related acetamide derivatives, focusing on their cyclization reactions. This research highlights the chemical versatility and reactivity of acetamide compounds, which can form complex heterocyclic structures through catalytic processes【Skladchikov, D. A., Suponitskii, K. Y., & Gataullin, R. (2013). Russian Journal of Organic Chemistry, 49, 1486-1490】(source).

  • NMR Spectral Studies : Research by Gowda et al. (2007) on N-(3,4-Dimethylphenyl)acetamide and similar molecules provides insight into the conformational preferences and spectral properties of acetamide derivatives. This study emphasizes the importance of NMR spectroscopy in elucidating the structural details of such compounds【Gowda, B., Foro, S., & Fuess, H. (2007). Acta Crystallographica Section E: Structure Reports Online, 64, o11】(source).

Biological Activities

  • Antibacterial and Anthelmintic Screening : Khan et al. (2019) synthesized and evaluated the biological activities of benzyl and sulfonyl derivatives of a related compound, demonstrating significant antibacterial, antifungal, and anthelmintic activity. These findings suggest that structurally similar acetamide derivatives could possess valuable biological properties【Khan, G., Sreenivasa, S., Govindaiah, S., & Chandramohan, V. (2019). Oriental Journal of Chemistry】(source).

  • Antiviral and Virucidal Activity : A study by Wujec et al. (2011) on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives revealed their potential to reduce viral replication, highlighting the antiviral capabilities of compounds within this chemical class【Wujec, M., Plech, T., Siwek, A., Rajtar, B., & Polz-Dacewicz, M. (2011). Zeitschrift für Naturforschung C, 66, 333-339】(source).

Molecular Docking Studies

  • Pharmacological Evaluation and Docking : Siddiqui et al. (2014) focused on the synthesis of N-substituted oxadiazole derivatives and evaluated their antibacterial properties through molecular docking. This approach underlines the importance of computational techniques in predicting the biological activity of novel compounds【Siddiqui, S. Z., Abbasi, M., Rehman, A., Irshad, M., Shahzad, B., Ashraf, M., Ahmad, I., Lodhi, M., Ismail, B., & Akhtar, M. (2014). Indo American Journal of Pharmaceutical Research, 4, 3603-3617】(source).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-13(2)10-15(9-12)21-18(22)11-23-19-14(3)20-17-7-5-4-6-16(17)19/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYFUGQALNGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

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